2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate
Description
This compound features a dibenzoazepine core, a bicyclic structure fused with an azepine ring, linked to a 2-oxoethyl group and a piperidine-1-carbodithioate moiety.
Properties
IUPAC Name |
[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] piperidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS2/c25-21(16-27-22(26)23-14-6-1-7-15-23)24-19-10-4-2-8-17(19)12-13-18-9-3-5-11-20(18)24/h2-5,8-11H,1,6-7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWOHGMSHZSGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving biphenyl derivatives. The piperidine carbodithioate moiety is then introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable carbodithioate precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate involves its interaction with specific molecular targets. The dibenzoazepine core is known to interact with neurotransmitter receptors, potentially modulating their activity. The piperidine carbodithioate moiety may contribute to the compound’s ability to inhibit certain enzymes or proteins, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The target compound diverges from classical TCAs by replacing the aliphatic amine side chain with a carbodithioate-substituted piperidine group. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Pharmacological Implications
- Classical TCAs (Imipramine, Trimipramine): These inhibit serotonin/norepinephrine reuptake via their tertiary or secondary amine side chains, which interact with monoamine transporters .
- Target Compound : The carbodithioate group may confer unique mechanisms, such as covalent binding to cysteine residues in enzymes (e.g., carbonic anhydrase) or modulation of redox pathways . Its piperidine ring could enhance lipophilicity, affecting blood-brain barrier penetration compared to TCAs.
Biological Activity
The compound 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine-1-carbodithioate is a derivative of dibenzo[b,f]azepine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C20H23N3O
- Molar Mass: 321.42 g/mol
- CAS Number: 352659-40-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurological and infectious diseases. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
Antimicrobial Activity
Recent studies have indicated that derivatives containing the dibenzo[b,f]azepine structure exhibit significant antimicrobial properties. For instance, compounds similar to 2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl piperidine have demonstrated effectiveness against Mycobacterium tuberculosis strains. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.5 to 4 µg/mL against resistant strains, showcasing their potential as antituberculosis agents .
Neuropharmacological Effects
Dibenzo[b,f]azepine derivatives are also recognized for their neuropharmacological effects. They may act as anxiolytics or antidepressants by modulating neurotransmitter levels in the brain. The structural similarity to known antidepressants suggests that this compound could influence serotonin and norepinephrine reuptake mechanisms .
Case Studies
-
Antituberculosis Activity:
A study evaluated the efficacy of several piperidine derivatives against M. tuberculosis. The compound exhibited a notable reduction in bacterial growth at MIC values significantly lower than those of traditional antibiotics, indicating a promising avenue for further research in tuberculosis treatment . -
Neuropharmacological Assessment:
In a neuropharmacological study, compounds derived from dibenzo[b,f]azepine were tested for their effects on anxiety-like behaviors in animal models. Results indicated that these compounds could reduce anxiety levels significantly compared to controls, suggesting their potential as therapeutic agents in anxiety disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O |
| Molar Mass | 321.42 g/mol |
| CAS Number | 352659-40-6 |
| Antimicrobial MIC | 0.5 - 4 µg/mL |
| Neuropharmacological Effects | Anxiolytic potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
